1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
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Overview
Description
“1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one” is a compound that belongs to the class of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, are used for the preparation of constrained amino acids . These scaffolds play an important role in the design of very potent opioid receptor antagonists .
Synthesis Analysis
Modern synthetic methods for the preparation of 2-benzazepines are presented, covering past 15 years of research . The synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one was achieved by using transition metal-catalyzed reactions: ring-closing metathesis of dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one include cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .Scientific Research Applications
Anticancer Activity
Benzoxazepine derivatives, which are similar to the compound , have been synthesized and evaluated for their anticancer properties . For instance, 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
Treatment of Cardiovascular Diseases
Benzazepines, particularly their hydrogenated derivatives, have shown promise in the treatment of cardiovascular diseases .
Treatment of Rheumatoid Arthritis
Benzazepines have also been found to be potentially effective in the treatment of rheumatoid arthritis .
Treatment of Osteoporosis
Small-molecule integrin antagonists based on the benzazepinone system have demonstrated potential as medicines for the treatment of osteoporosis .
Pain Treatment
Opioid peptidomimetics derived from the benzazepinone heterocycle are used for pain treatment .
Anti-Implantation Activity
Some synthesized compounds related to benzazepines have been evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .
Treatment of Hyperlipidemia
Benzazepines have been found to be inhibitors of squalene synthase, making them safe and effective in the treatment of hyperlipidemia .
Treatment of Hyponatremia
The medication tolvaptan, a representative of this group of compounds, has been in use since 2009 for the treatment of hyponatremia .
Future Directions
The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Considering the relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information .
Mechanism of Action
Target of Action
Related compounds such as substituted 3h-2-benzazepin-3-ones are known to play a crucial role in the design of potent opioid receptor antagonists . They are also used in the preparation of small-molecule integrin antagonists .
Mode of Action
For instance, opioid peptidomimetics derived from this heterocycle are used for pain treatment .
Biochemical Pathways
It is known that peptide-based tyrosine kinase inhibitors, which use this ring system, can affect various biochemical pathways .
Pharmacokinetics
Its predicted properties include a melting point of 143-144 °c, a boiling point of 3390±210 °C, and a density of 1100±006 g/cm3 . It is slightly soluble in DMSO and methanol , which may impact its bioavailability.
Result of Action
It is known that related compounds have demonstrated potential as medicines for the treatment of osteoporosis in humans .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , indicating that moisture and temperature could potentially affect its stability.
properties
IUPAC Name |
1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-9-7-11-5-3-4-6-12(11)8-10-14/h2-6H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXCBBAUNSDIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |
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